molecular formula C8H5N3O2 B2536443 Pyrido[2,3-b]pyrazine-8-carboxylic acid CAS No. 893723-38-1

Pyrido[2,3-b]pyrazine-8-carboxylic acid

Cat. No.: B2536443
CAS No.: 893723-38-1
M. Wt: 175.147
InChI Key: ITEIFSLULHWCCL-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-8-carboxylic acid: is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with a carboxylic acid group attached at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-b]pyrazine-8-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxylate with 2,5-dimethoxytetrahydrofuran, followed by hydrazinolysis, can yield the desired pyridopyrazine scaffold . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-b]pyrazine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyrazine ring.

Scientific Research Applications

Pyrido[2,3-b]pyrazine-8-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Pyrido[2,3-b]pyrazine-8-carboxylic acid can be compared with other similar compounds such as:

    Pyrido[2,3-b]pyrazine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2nd position.

    Pyrido[3,4-b]pyrazine: Different ring fusion pattern.

    Pyrazino[2,3-b]pyridine: Inverted ring fusion compared to pyrido[2,3-b]pyrazine.

The uniqueness of this compound lies in its specific ring fusion and the position of the carboxylic acid group, which can influence its chemical reactivity and biological activity.

Biological Activity

Pyrido[2,3-b]pyrazine-8-carboxylic acid is a heterocyclic compound with significant biological activity, making it a focus of various research studies. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound consists of a fused pyridine and pyrazine ring with a carboxylic acid group at the 8-position. Its molecular formula is C8H6N2O2C_8H_6N_2O_2, and it has a molecular weight of 178.14 g/mol. The presence of nitrogen atoms in its structure contributes to its unique reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for combating oxidative stress in biological systems.
  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, including bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus flavus and Candida albicans .
  • Anticancer Potential : this compound has been evaluated for its anticancer effects. It inhibits cell proliferation by targeting various pathways involved in tumor growth, including receptor tyrosine kinases (RTK) and RAF signaling pathways .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes mellitus, and α-amylase, which is involved in carbohydrate metabolism .

The mechanisms through which this compound exerts its biological effects include:

  • Intercalation with DNA : Similar compounds have been reported to interact with DNA in an intercalative manner, potentially disrupting replication and transcription processes.
  • Inhibition of Key Signaling Pathways : The compound inhibits critical signaling pathways involved in cancer progression and inflammation. For example, it targets the Wnt/β-catenin pathway and p38 MAP kinase pathways, which are crucial for cellular responses to stress and growth signals .

Case Studies and Research Findings

  • Antioxidant Activity : A study measured the total antioxidant capacity (TAC) of pyrido[2,3-b]pyrazine derivatives, showing significant values that indicate their potential as natural antioxidants.
  • Antimicrobial Efficacy : In vitro tests demonstrated that certain derivatives exhibited bacteriostatic effects against S. aureus and E. coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cancer Cell Proliferation Inhibition : Research involving various cancer cell lines revealed that pyrido[2,3-b]pyrazine derivatives inhibited cell growth significantly at low micromolar concentrations, indicating their potential as anticancer agents .

Summary Table

Biological ActivityObservations/Findings
AntioxidantSignificant TAC values indicating strong antioxidant potential.
AntimicrobialEffective against E. coli and S. aureus; MIC comparable to antibiotics.
AnticancerInhibits proliferation in various cancer cell lines at low concentrations.
Enzyme InhibitionInhibits DPP-IV and α-amylase; potential for diabetes treatment.

Properties

IUPAC Name

pyrido[2,3-b]pyrazine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-8(13)5-1-2-10-7-6(5)9-3-4-11-7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEIFSLULHWCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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